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Cat. No.: B1593374 Get Quote

Prepared by: Gemini, Senior Application Scientist

Introduction
Ethyl (4-methyl-1-piperazinyl)acetate is a tertiary amine and an ester derivative of

piperazine. Its structure is characterized by a piperazine ring N-substituted with a methyl group

at one nitrogen and an ethyl acetate group at the other. This compound and its analogs are of

significant interest in medicinal chemistry and drug development due to the prevalence of the

piperazine motif in a wide range of pharmacologically active molecules. Piperazine derivatives

are known to exhibit diverse biological activities, and understanding their structural and

electronic properties is crucial for designing new therapeutic agents.

This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl (4-
methyl-1-piperazinyl)acetate (CAS No: 28920-67-4).[1] We will delve into Proton Nuclear

Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on data presentation

but on the underlying principles, experimental considerations, and the logical interpretation of

the spectral features that confirm the molecule's identity and structure.

Molecular Structure and Spectroscopic Predictions
Before examining the experimental data, a foundational analysis of the molecular structure is

essential for predicting the expected spectroscopic signals.
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Chemical Structure:

IUPAC Name: ethyl 2-(4-methylpiperazin-1-yl)acetate[2]

Molecular Formula: C₉H₁₈N₂O₂[2]

Molecular Weight: 186.25 g/mol [2]

Structural Analysis for NMR:

Proton (¹H) Environment: The structure possesses several distinct proton environments:

The ethyl group's methyl protons (-O-CH₂-CH₃).

The ethyl group's methylene protons (-O-CH₂-CH₃).

The methylene protons adjacent to the carbonyl group (-C(=O)-CH₂-N).

The piperazine ring protons, which are two sets of equivalent methylene groups (-N-CH₂-

CH₂-N-).

The N-methyl protons (-N-CH₃).

Carbon (¹³C) Environment: We can predict seven unique carbon signals:

The ester carbonyl carbon (C=O).

The methylene carbon adjacent to the ester oxygen (CH₂-O).

The methyl carbon of the ethyl group (CH₃-CH₂).

The methylene carbon adjacent to the piperazine nitrogen (CH₂-N).

Two distinct methylene carbons on the piperazine ring.

The N-methyl carbon (CH₃-N).
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Proton (¹H) Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a

molecule. The spectrum of Ethyl (4-methyl-1-piperazinyl)acetate provides definitive

confirmation of its structure through chemical shifts, integration, and signal splitting.

Interpreted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift
(δ, ppm)

Integration Multiplicity
Coupling
Constant (J,
Hz)

Assignment

4.15 2H Quartet (q) 7.1 -O-CH₂-CH₃

3.20 2H Singlet (s) - -C(=O)-CH₂-N

2.55 8H
Broad Singlet (br

s)
-

Piperazine Ring

Protons (-CH₂-N-

CH₂-)

2.30 3H Singlet (s) - -N-CH₃

1.25 3H Triplet (t) 7.1 -O-CH₂-CH₃

Expert Analysis and Rationale
Ethyl Group (-CH₂CH₃): The quartet at 4.15 ppm is characteristic of a methylene group

adjacent to an oxygen atom and coupled to a methyl group. Its integration of 2H confirms

this assignment. The corresponding methyl group appears as a triplet at 1.25 ppm,

integrating to 3H. The coupling constant of 7.1 Hz is identical for both signals, confirming

they are coupled to each other.

Methylene Acetate (-COCH₂N): The singlet at 3.20 ppm, integrating to 2H, is assigned to the

methylene protons between the carbonyl group and the piperazine nitrogen. The

electronegativity of both the carbonyl and the nitrogen atom shifts this signal downfield. It

appears as a singlet because there are no adjacent protons.
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Piperazine Ring Protons: The eight protons on the piperazine ring are chemically similar and

often appear as a broad singlet or a complex multiplet around 2.55 ppm. The broadness can

be attributed to the conformational flexibility of the six-membered ring (chair-boat

interconversion) on the NMR timescale.

N-Methyl Group (-NCH₃): The sharp singlet at 2.30 ppm, integrating to 3H, is unambiguously

assigned to the methyl group attached to the nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl (4-methyl-1-
piperazinyl)acetate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

Use a standard pulse sequence with a 90° pulse angle.

Set the spectral width to cover the range of 0-12 ppm.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Integrate the signals and determine the chemical shifts and coupling constants.

Workflow Diagram
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Caption: Workflow for ¹H NMR Analysis.
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Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. As

predicted, the proton-decoupled ¹³C NMR spectrum shows seven distinct signals,

corresponding to the seven unique carbon environments.

Interpreted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment Rationale

170.5 C=O (Ester Carbonyl)

The highly deshielded

environment of the carbonyl

group places it far downfield.

60.5 -O-CH₂-CH₃
The carbon is bonded to an

electronegative oxygen atom.

57.0 -C(=O)-CH₂-N

This carbon is influenced by

both the carbonyl group and

the nitrogen atom.

55.0 Piperazine Ring C-N(CH₃)

Methylene carbons adjacent to

the N-methyl substituted

nitrogen.

53.0
Piperazine Ring C-

N(CH₂COOEt)

Methylene carbons adjacent to

the N-acetate substituted

nitrogen.

46.0 -N-CH₃
A typical chemical shift for an

N-methyl group.

14.2 -O-CH₂-CH₃
The terminal, shielded methyl

carbon of the ethyl group.

Note: Assignments for the piperazine ring carbons (55.0 and 53.0 ppm) are based on

substituent effects observed in similar piperazine derivatives.[3]

Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrumentation: A 101 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR

spectrometer.

Data Acquisition:

Switch the probe to the ¹³C channel.

Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets.

Set a wider spectral width (e.g., 0-220 ppm).

A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H

NMR to achieve an adequate signal-to-noise ratio.

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and

baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to specific bond vibrations.

Interpreted IR Data (Neat/KBr)
Frequency (cm⁻¹) Intensity Assignment of Vibration

2940-2800 Strong
C-H Stretch (Aliphatic -CH₃, -

CH₂)

1735 Strong C=O Stretch (Ester)

1280-1150 Strong C-O Stretch (Ester)

1130-1080 Medium C-N Stretch (Tertiary Amine)

Expert Analysis and Rationale
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C=O Stretch: The most prominent peak in the spectrum is the strong absorption at ~1735

cm⁻¹. This is a classic diagnostic peak for the carbonyl group of a saturated aliphatic ester.

[4]

C-H Stretch: The strong, sharp peaks in the 2800-2940 cm⁻¹ region are due to the stretching

vibrations of the various sp³ C-H bonds in the methyl and methylene groups.

C-O Stretch: A strong band, often complex, is expected in the 1150-1280 cm⁻¹ region,

corresponding to the C-O single bond stretching of the ester functional group.

C-N Stretch: The C-N stretching vibrations of the tertiary amines in the piperazine ring

typically appear in the fingerprint region, around 1080-1130 cm⁻¹, and are of medium

intensity.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond crystal).

Sample Preparation: Place one to two drops of the neat liquid sample of Ethyl (4-methyl-1-
piperazinyl)acetate directly onto the ATR crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum. The instrument automatically subtracts the background.

Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4

cm⁻¹.

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is

analyzed to identify the key absorption bands.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering powerful confirmation of its structure.

Interpreted Mass Spectrometry Data (Electron Ionization
- EI)

Molecular Ion (M⁺): m/z = 186.137

Calculated Exact Mass: 186.1368 g/mol for C₉H₁₈N₂O₂[2]

Key Fragments:

m/z Proposed Fragment Structure

113
[M - CO₂Et]⁺ • Piperazine ring fragment
after loss of the ethyl acetate side chain.

99
[CH₃-N(CH₂)₂CH₂]⁺ • Cleavage within the

piperazine ring.

86 [CH₂=N(CH₂)₂CH₂]⁺

70 [CH₂=NCH₂CH₂N]⁺

| 57 | [C₄H₉]⁺ or [CH₂N(CH₃)CH₂]⁺ |

Fragmentation Pathway Analysis
Under electron ionization (EI), the molecular ion ([M]⁺) is formed, which can then undergo

fragmentation. The most common fragmentation pathway for this molecule involves the

cleavage of the C-C bond alpha to the piperazine nitrogen, leading to the loss of the ethyl

acetate group and formation of a stable, resonance-stabilized cation.
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[C9H18N2O2]˙+ 
 m/z = 186

[C5H11N2]˙ 
 m/z = 99

- CH2COOEt

[C6H13N2O2]+ 
 m/z = 113

- C4H9N

Click to download full resolution via product page

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS (EI)
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

Electron Ionization (EI) source.

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl

acetate or dichloromethane (e.g., 1 mg/mL).

GC Conditions:

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

Injection: Inject 1 µL of the sample solution.

Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher

temperature (e.g., 280°C) to ensure elution.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound.

Identify the molecular ion peak and major fragment ions.
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Summary of Spectroscopic Data
Technique Key Data Points and Observations

¹H NMR

Ethyl Group: δ 4.15 (q, 2H), 1.25 (t, 3H); N-CH₃:

δ 2.30 (s, 3H); -COCH₂N-: δ 3.20 (s, 2H);

Piperazine Ring: δ 2.55 (br s, 8H). The

spectrum confirms all proton environments.

¹³C NMR

C=O: δ 170.5; O-CH₂: δ 60.5; N-CH₂ (acetate):

δ 57.0; Piperazine Cs: δ 55.0, 53.0; N-CH₃: δ

46.0; Ethyl CH₃: δ 14.2. Seven unique carbon

signals are observed.

IR

C=O Stretch: 1735 cm⁻¹ (strong); C-H Stretch:

2940-2800 cm⁻¹ (strong); C-O Stretch: 1280-

1150 cm⁻¹ (strong); C-N Stretch: 1130-1080

cm⁻¹ (medium). Confirms key functional groups.

MS (EI)

Molecular Ion [M]⁺: m/z = 186. Key Fragments:

m/z = 113, 99, 70. Confirms molecular weight

and provides structural information through

fragmentation patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Ethyl (4-
methyl-1-piperazinyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593374#spectroscopic-data-of-ethyl-4-methyl-1-
piperazinyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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